molecular formula C6H6ClNO2S B119681 Pyridin-3-ylmethanesulfonyl Chloride CAS No. 159290-96-7

Pyridin-3-ylmethanesulfonyl Chloride

Cat. No.: B119681
CAS No.: 159290-96-7
M. Wt: 191.64 g/mol
InChI Key: IMERRCYWGAOVGQ-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonyl Chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor. This process involves diazotization followed by chlorosulfonylation, resulting in the formation of this compound . Another method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow processes in microchannel reactors. These reactors offer advantages such as mild reaction conditions, good safety, simple operation, and high yield . The use of microchannel reactors allows for the automatic and continuous operation of diazotization and chlorosulfonylation processes, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethanesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium and organomagnesium compounds . These reagents facilitate the formation of various substituted and functionalized pyridine derivatives.

Major Products Formed

The major products formed from reactions involving this compound include sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMERRCYWGAOVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405313
Record name Pyridin-3-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159290-96-7
Record name Pyridin-3-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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